molecular formula C25H48O2 B8261061 16Z-pentacosenoic acid

16Z-pentacosenoic acid

Cat. No. B8261061
M. Wt: 380.6 g/mol
InChI Key: QIVQYKLZAIRQLU-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16Z-pentacosenoic acid is a very long-chain fatty acid.

Scientific Research Applications

  • Anti-Inflammatory and Pro-Resolving Actions : 16Z-pentacosenoic acid is involved in the synthesis of potent anti-inflammatory and pro-resolving mediators. These mediators, derived from essential fatty acids like docosahexaenoic acid (DHA), play a crucial role in resolving inflammation and wound healing (Serhan et al., 2009).

  • Abnormal Accumulation in Certain Conditions : In a study on erythrocyte membranes of alcoholic patients, 16Z-pentacosenoic acid was identified as one of the very long-chain fatty acids that accumulated abnormally. This suggests a disruption in peroxisomal beta-oxidation due to chronic alcohol consumption, highlighting the fatty acid's significance in cellular metabolism (Adachi et al., 1998).

  • Role in Biosynthesis of Anti-Inflammatory Compounds : The study of 17S-HDPAn-6 and 10S,17S-HDPAn-6, anti-inflammatory resolvins derived from DPAn-6, showed that 16Z-pentacosenoic acid might be a precursor in the biosynthesis of these compounds, which have potential therapeutic applications (Dangi et al., 2010).

  • HIV-1 Reverse Transcriptase Inhibition : Research on (5Z)-5-pentacosenoic acid, closely related to 16Z-pentacosenoic acid, demonstrated inhibitory effects on HIV-1 reverse transcriptase. This suggests potential uses in HIV treatment and highlights the importance of fatty acid chain length and unsaturation position (Moreira et al., 2015).

  • Use in Nanotechnology : The role of phenolics, including compounds related to 16Z-pentacosenoic acid, in phenolic-enabled nanotechnology is being explored for various biomedical applications, such as biosensing, bioimaging, and disease treatment (Wu et al., 2021).

  • Novel Polyunsaturated Fatty Acids in Marine Algae : Research on the green macroalga, Anadyomene stellata, has uncovered novel polyunsaturated fatty acids with conjugated double bonds, including compounds structurally similar to 16Z-pentacosenoic acid. This study expands our understanding of fatty acid diversity in nature (Mikhailova et al., 1995).

properties

IUPAC Name

(Z)-pentacos-16-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h9-10H,2-8,11-24H2,1H3,(H,26,27)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVQYKLZAIRQLU-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16Z-pentacosenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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